

# In-Depth Technical Guide: N'-phenyl-1,3-thiazole-4-carboximidamide (C10H9N3S)

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## Compound of Interest

**Compound Name:** 3-Amino-4,6-dimethylthieno[2,3-  
b]pyridine-2-carbonitrile

**Cat. No.:** B390413

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## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N'-phenyl-1,3-thiazole-4-carboximidamide, a heterocyclic compound with the molecular formula C10H9N3S. This document consolidates available data on its molecular weight and structure, outlines detailed experimental protocols for its synthesis and characterization, and explores the known biological activities of the broader class of thiazole derivatives, suggesting potential avenues for future research into this specific molecule.

## Introduction

N'-phenyl-1,3-thiazole-4-carboximidamide belongs to the chemical class of thiazole carboximidamides. The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities. Thiazole derivatives have demonstrated potential as anticancer, antimicrobial, and antioxidant agents. The incorporation of a carboximidamide functional group, a bioisostere of the more common carboxamide, can significantly influence the molecule's physicochemical properties and biological target interactions. This guide aims to provide a detailed resource for researchers interested in the synthesis, characterization, and biological evaluation of N'-phenyl-1,3-thiazole-4-carboximidamide and its analogs.

# Molecular Properties and Characterization

A thorough understanding of the physicochemical properties of N'-phenyl-1,3-thiazole-4-carboximidamide is essential for its study and application.

## Molecular Formula and Weight

The key quantitative data for N'-phenyl-1,3-thiazole-4-carboximidamide are summarized in the table below.

Property	Value	Reference
Molecular Formula	C10H9N3S	
Monoisotopic Mass	203.05171 Da	<a href="#">[1]</a>
SMILES	C1=CC=C(C=C1)N=C(C2=CS=C=N2)N	<a href="#">[1]</a>
InChI	InChI=1S/C10H9N3S/c11-10(9-6-14-7-12-9)13-8-4-2-1-3-5-8/h1-7H,(H2,11,13)	<a href="#">[1]</a>
InChIKey	HRWBQLWDZDPSPPUHFFFAOYSA-N	<a href="#">[1]</a>

## Analytical Characterization

The structural elucidation and purity assessment of N'-phenyl-1,3-thiazole-4-carboximidamide would be achieved through a combination of standard analytical techniques. While specific data for this exact molecule is not readily available in the public domain, the following methods are standard for characterizing similar thiazole derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are crucial for confirming the arrangement of protons and carbon atoms, respectively, within the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

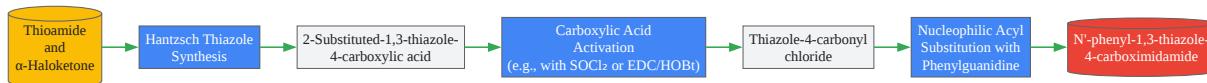
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of key functional groups, such as N-H, C=N, and C-S bonds, characteristic of the thiazole and carboximidamide moieties.

## Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of N'-phenyl-1,3-thiazole-4-carboximidamide is not explicitly published, a general synthetic strategy can be proposed based on established methods for creating similar thiazole derivatives. The following represents a plausible multi-step synthesis.

### General Synthetic Approach: Hantzsch Thiazole Synthesis and Amidation

A common and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This can be followed by a coupling reaction to introduce the phenylcarboximidamide moiety.



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A potential workflow for the synthesis of the target molecule.

### Detailed Experimental Protocol (Hypothetical)

#### Step 1: Synthesis of a 1,3-thiazole-4-carboxylic acid derivative

- To a solution of a suitable thioamide (1 equivalent) in ethanol, add an equimolar amount of an  $\alpha$ -haloketone (e.g., ethyl bromopyruvate).
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
- The resulting precipitate, the ethyl ester of the thiazole-4-carboxylic acid, is collected by filtration, washed with water, and dried.
- Hydrolyze the ester to the carboxylic acid by refluxing with an aqueous solution of a base (e.g., NaOH), followed by acidification with a mineral acid (e.g., HCl).
- Collect the thiazole-4-carboxylic acid by filtration and recrystallize from a suitable solvent.

#### Step 2: Synthesis of N'-phenyl-1,3-thiazole-4-carboximidamide

- Activate the thiazole-4-carboxylic acid (1 equivalent) by converting it to the corresponding acyl chloride. This can be achieved by refluxing with thionyl chloride.
- In a separate flask, dissolve phenylguanidine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) and add a non-nucleophilic base (e.g., triethylamine).
- Slowly add the thiazole-4-carbonyl chloride to the phenylguanidine solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain N'-phenyl-1,3-thiazole-4-carboximidamide.

## Biological Activity and Potential Signaling Pathways

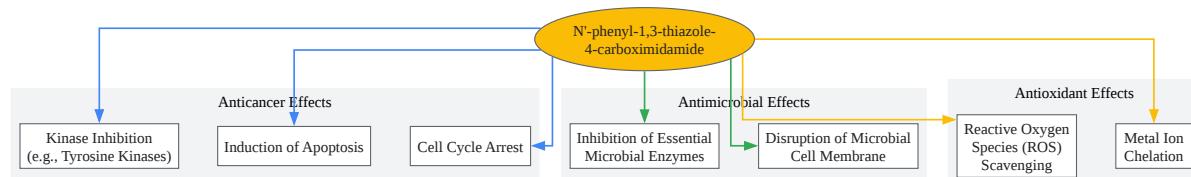
While direct biological data for N'-phenyl-1,3-thiazole-4-carboximidamide is limited, the broader class of thiazole derivatives has been extensively studied, revealing a wide range of pharmacological activities.

## Known Biological Activities of Thiazole Derivatives

- Anticancer Activity: Many thiazole-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.<sup>[4]</sup> Their mechanisms of action can involve the inhibition of kinases, disruption of microtubule formation, or induction of apoptosis.
- Antimicrobial Activity: The thiazole scaffold is a key component of several antibacterial and antifungal agents. These compounds can act by inhibiting essential enzymes in microbial metabolic pathways.
- Antioxidant Activity: Some thiazole derivatives have been shown to possess antioxidant properties, likely due to their ability to scavenge free radicals and chelate metal ions.

## Postulated Signaling Pathways and Biological Targets

Based on the activities of related compounds, N'-phenyl-1,3-thiazole-4-carboximidamide could potentially interact with various cellular signaling pathways.



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Potential biological activities and targets of the molecule.

## Future Directions

The information presented in this guide highlights N'-phenyl-1,3-thiazole-4-carboximidamide as a molecule of interest for further investigation. Future research should focus on:

- Optimized Synthesis: Development and validation of a high-yield, scalable synthetic route.

- Comprehensive Characterization: Detailed spectroscopic analysis (NMR, MS, IR) and X-ray crystallography to unequivocally determine its structure.
- Biological Screening: Systematic evaluation of its anticancer, antimicrobial, and antioxidant activities against a broad panel of cell lines and microbial strains.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts its biological effects.

This foundational work will be crucial in determining the therapeutic potential of N'-phenyl-1,3-thiazole-4-carboximidamide and its derivatives in drug discovery and development.

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